molecular formula C10H8N2O2 B2676323 6-phenoxypyridazin-3(2H)-one CAS No. 1788-55-2

6-phenoxypyridazin-3(2H)-one

Cat. No.: B2676323
CAS No.: 1788-55-2
M. Wt: 188.186
InChI Key: KHTZJZTUOROSFN-UHFFFAOYSA-N
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Description

6-Phenoxypyridazin-3(2H)-one is a chemical compound based on the pyridazin-3(2H)-one scaffold, a structure recognized in medicinal chemistry as a versatile pharmacophore with significant research potential . This particular derivative, featuring a phenoxy substitution at the 6-position, is offered as a high-purity building block for chemical synthesis and biological investigation. The pyridazinone core is associated with a wide spectrum of pharmacological activities in scientific literature, making it a privileged structure in drug discovery research. Analogs of this scaffold have been reported to exhibit various properties, including cardiovascular effects such as antihypertensive and cardiotonic activity, as well as analgesic, anti-inflammatory, and antimicrobial actions in research settings . The easy functionalization at various ring positions makes pyridazinone derivatives like this compound an attractive synthetic intermediate for designing and synthesizing novel compounds for research purposes . This product is intended for laboratory research use only by qualified scientists. It is not intended for diagnostic, therapeutic, or any other human use. HYPERLINKED SOURCES: 1. Pyridazin-3(2H)-ones: the versatile pharmacophore of medicinal significance - View Source .

Properties

IUPAC Name

3-phenoxy-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-6-7-10(12-11-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTZJZTUOROSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenoxypyridazin-3(2H)-one typically involves the reaction of 6-chloropyridazin-3(2H)-one with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenoxypyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Antitrypanosomal Activity : Research indicates that derivatives of pyridazinones exhibit promising antitrypanosomal activity against Trypanosoma brucei species, which are responsible for African sleeping sickness. For instance, certain analogs demonstrated IC50 values in the low micromolar range, indicating effective inhibition of the parasite while maintaining low cytotoxicity towards mammalian cells .
  • Anti-inflammatory and Analgesic Properties : Studies have shown that pyridazinone derivatives possess anti-inflammatory and analgesic activities. These compounds have been reported to inhibit key enzymes involved in inflammatory pathways, making them candidates for further development in pain management therapies .

6-Phenoxypyridazin-3(2H)-one has been explored for its interaction with biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease progression. For example, studies have shown that it can inhibit Rab geranylgeranyl transferase (RGGT), which plays a role in cancer cell signaling pathways .
  • Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines, revealing significant activity against specific types of tumors while exhibiting selectivity towards non-cancerous cells .

Table 1: Antitrypanosomal Activity of Pyridazinone Derivatives

CompoundIC50 (μM)Cytotoxicity (CC50 μM)Selectivity Ratio
Compound A0.3823>60
Compound B4.8>100-
Compound C19.6>100-

Note: The selectivity ratio is calculated as CC50/IC50, indicating the compound's safety profile relative to its efficacy against trypanosomes.

Table 2: Biological Activities of Pyridazinone Derivatives

Activity TypeCompound TestedEffectiveness (IC50 μM)
Anti-inflammatoryCompound D<150
AnalgesicCompound E<200
Enzyme InhibitionCompound FIC50 not determined

Case Study 1: Antitrypanosomal Screening

A study evaluated several pyridazinone derivatives for their antitrypanosomal activity against Trypanosoma brucei rhodesiense. The most promising candidate exhibited an IC50 value of 0.38 μM with a high selectivity ratio, suggesting its potential as a lead compound for drug development against sleeping sickness .

Case Study 2: Inhibition of RGGT

In another investigation, the inhibition effects of various pyridazinone derivatives on RGGT were assessed using HeLa cells. The study revealed that certain derivatives significantly disrupted Rab11A prenylation, indicating their potential use in targeting cancer cell proliferation pathways .

Mechanism of Action

The mechanism of action of 6-phenoxypyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Substituent Impact on Solubility and Lipophilicity

Compound Substituents Solubility (Key Findings) Lipophilicity (Relative) Reference
6-Phenylpyridazin-3(2H)-one Phenyl at C6 Soluble in ethanol, DMSO; low in water Moderate (logP ~2.1)
6-Phenoxypyridazin-3(2H)-one Phenoxy at C6 Likely lower aqueous solubility* High (logP >3.0)† N/A
6-Chloro-4-methylpyridazin-3(2H)-one Chloro at C6, methyl at C4 Poor aqueous solubility High (chloro increases logP)
4-(4-Chlorophenyl)-6-morpholinylpyridazin-3(2H)-one Chlorophenyl at C4, morpholino at C6 Soluble in DMSO; crystallizes via H-bonding Moderate (polar morpholino group)

*Inferred from phenoxy’s electron-withdrawing nature and larger steric bulk compared to phenyl. †Estimated via analogous structures.

Pharmacological Activity

Structural and Crystallographic Insights

  • π-π Interactions : Aromatic stacking (e.g., centroid distances of 3.6665 Å in chlorophenyl derivatives ) is common, influencing solid-state packing and solubility.
  • Conformational Flexibility: Substituents like morpholino or phenoxy introduce torsional angles (e.g., 40.16° between pyridazinone and phenyl rings ), affecting receptor binding.

Key Research Findings

Solubility-Lipophilicity Trade-off: Chloro and phenoxy groups reduce aqueous solubility but enhance membrane permeability, critical for CNS-targeting drugs .

Activity Modulation: Electron-withdrawing groups (e.g., chloro) at C6 improve metabolic stability, while bulky substituents (e.g., morpholino) enhance target selectivity .

Structural Predictability: Computational methods (e.g., AM1) align with crystallographic data for small substituents but diverge for flexible groups like morpholino, highlighting the need for experimental validation .

Biological Activity

6-Phenoxypyridazin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenols with pyridazine derivatives. Various methods have been explored, including:

  • Condensation reactions : Combining phenolic compounds with pyridazine in the presence of acid catalysts.
  • Cyclization : Utilizing cyclization techniques to form the pyridazine ring structure.

Biological Activity

This compound exhibits a range of biological activities, including:

Antimicrobial Activity

Research has demonstrated that derivatives of pyridazine compounds can exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the phenoxy group can enhance the antimicrobial efficacy against various pathogens.

CompoundActivityIC50 (μM)Reference
This compoundAntibacterial15.0
4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amineAntitrypanosomal0.38
6-substituted imidazo[1,2-a]pyridine derivativesInhibition of RGGTN/A

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown potential in inhibiting cancer cell proliferation, particularly in human carcinoma cell lines. The selectivity of these compounds towards cancer cells over normal cells is a critical aspect of their therapeutic potential.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound can inhibit specific enzymes involved in cancer cell metabolism.
  • Interaction with Cellular Signaling Pathways : The compound may modulate pathways related to cell survival and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Antitrypanosomal Activity : A study focused on the evaluation of pyrimidine derivatives against Trypanosoma brucei indicated that certain modifications to the phenoxy group significantly enhance antitrypanosomal activity, with IC50 values indicating potent effects at low concentrations ( ).
  • Anticancer Efficacy : In vitro studies demonstrated that certain derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index ( ).

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-phenoxypyridazin-3(2H)-one derivatives to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves:
  • Multi-step reactions : Start with precursor condensation (e.g., acetophenone with glyoxylic acid in glacial acetic acid) followed by hydrazine hydrate addition for cyclization .
  • Reagent selection : Use glyoxylic acid (1.2 eq) and NH4OH for pH adjustment to 8 to precipitate intermediates .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization in ethanol/DMF to isolate pure products .
  • Characterization : Confirm intermediates via 1H^1H-NMR and LC-MS before proceeding to subsequent steps .

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound derivatives?

  • Methodological Answer :
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic C2/c space group with a=20.902A˚,β=101.534a = 20.902 \, \text{Å}, \, \beta = 101.534^\circ) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 160–165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ for C17_{17}H12_{12}ClFN2_2O at m/z 314.74) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyridazinone derivatives across different studies?

  • Methodological Answer :
  • Assay standardization : Use consistent in vitro models (e.g., phosphodiesterase inhibition assays) and control for solvent effects (DMSO < 0.1%) .
  • Structural analogs : Compare substituent effects (e.g., 3-chloro vs. 4-fluorophenyl groups) on target binding using SAR studies .
  • Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes like PDE-III .

Q. What strategies are effective for elucidating the reaction mechanisms of this compound derivatives in nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction progress via HPLC under varying conditions (e.g., NaBH4_4 vs. LiAlH4_4 for reductions) .
  • Isotopic labeling : Use 18O^{18}O-labeled water to trace oxygen incorporation during hydrolysis .
  • Intermediate trapping : Identify transient species (e.g., iodinated intermediates) using low-temperature NMR .

Q. How can computational chemistry be applied to predict the pharmacokinetic properties of this compound analogs?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME to estimate logP (e.g., 2.1–3.5 for lipophilic derivatives) and CYP450 inhibition .
  • Molecular dynamics : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .

Data Contradiction Analysis

Q. Why do different studies report varying optimal reaction conditions for synthesizing pyridazinone derivatives?

  • Methodological Answer :
  • Solvent effects : Polar aprotic solvents (DMF) accelerate SNAr reactions but may increase side products vs. ethanol .
  • Catalyst variability : Pd/C vs. Raney Ni in hydrogenation alters regioselectivity (e.g., 80% yield with Pd/C vs. 65% with Ni) .
  • Thermodynamic control : Higher temperatures (>100°C) favor thermodynamic products, while lower temps favor kinetic pathways .

Experimental Design Tables

Parameter Optimized Conditions for Synthesis Reference
Precursor ratio1:1.2 (acetophenone:glyoxylic acid)
Reaction temperature80–100°C (reflux in acetic acid)
Purification methodSilica gel chromatography (hexane:EtOAc = 3:1)
Characterization1H^1H-NMR (400 MHz, DMSO-d6_6)
Biological Activity Key Findings Reference
PDE-III inhibitionIC50_{50} = 0.8 µM (vs. 2.1 µM for Milrinone)
Antimicrobial activityMIC = 16 µg/mL against S. aureus

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